molecular formula C6H6I2N2O2 B13023641 ethyl 4,5-diiodo-1H-imidazole-2-carboxylate

ethyl 4,5-diiodo-1H-imidazole-2-carboxylate

Cat. No.: B13023641
M. Wt: 391.93 g/mol
InChI Key: AIFPNVCGQBGTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

The synthesis of ethyl 4,5-diiodo-1H-imidazole-2-carboxylate typically involves the iodination of an imidazole precursor. One common method includes the reaction of ethyl imidazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to ensure complete iodination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4,5-diiodo-1H-imidazole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Ethyl 4,5-diiodo-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:

This compound stands out due to the presence of iodine atoms, which impart unique reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H6I2N2O2

Molecular Weight

391.93 g/mol

IUPAC Name

ethyl 4,5-diiodo-1H-imidazole-2-carboxylate

InChI

InChI=1S/C6H6I2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10)

InChI Key

AIFPNVCGQBGTJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N1)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.